![molecular formula C25H38N4O2 B2463005 N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922012-86-0](/img/structure/B2463005.png)

N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

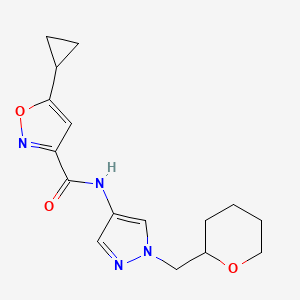

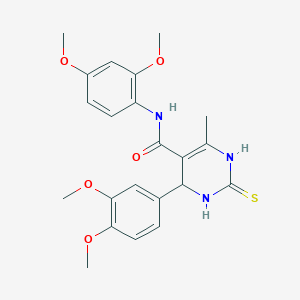

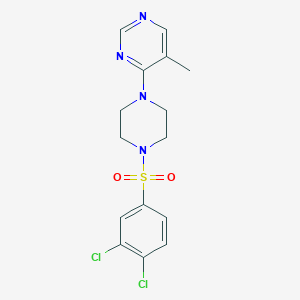

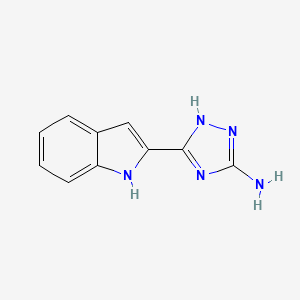

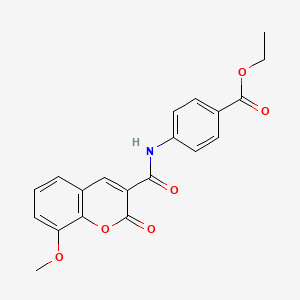

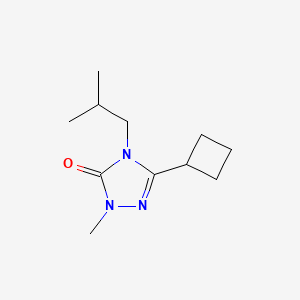

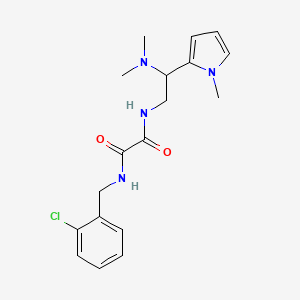

The compound appears to contain a cycloheptyl group, a tetrahydroquinoline group, and a pyrrolidine group, all of which are common in organic chemistry . Cycloheptyl refers to a seven-membered cycloalkane ring . Tetrahydroquinoline is a type of isoquinoline, a nitrogen-containing heterocyclic compound . Pyrrolidine is a cyclic amine, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of these rings in separate steps, followed by their connection via the ethanediamide linker. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The structure of this compound would be complex due to the presence of multiple rings. The cycloheptyl and pyrrolidine rings are likely to adopt chair conformations to minimize strain . The tetrahydroquinoline ring system could have additional conformations due to the presence of the nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amide groups could potentially undergo hydrolysis or condensation reactions. The cyclic structures might also undergo substitution or addition reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point.Scientific Research Applications

Antiinflammatory Activity

Research has shown that modifications of tetrahydroquinolines have led to compounds with significant antiinflammatory activity. The exploration involved altering the structure by varying the size of the cycloalkyl ring and substituting the 2-position of the pyridine ring. These modifications yielded tetrahydro-5H-cyclohepta[b]pyridine analogues with optimal antiinflammatory effects, highlighting the potential therapeutic applications of these compounds in treating inflammation-related disorders (Calhoun et al., 1995).

Synthesis of Heterocyclic Compounds

The synthesis of dihydropyridines and tetrahydroquinolines has been achieved through a one-pot, four-component process. This synthetic approach is notable for its efficiency in producing cyclopentyl and cyclohexyl annealed pyridines, which are valuable in various chemical and pharmaceutical applications (Yehia et al., 2002).

Antitumor Evaluation

Novel methylene-tethered tetrahydroquinolines have been synthesized and evaluated for their antitumor activity. These compounds demonstrated cytotoxic activities against various cancer cell lines, including glioblastoma, breast cancer, prostate cancer, and neuroblastoma. The research underlines the potential of tetrahydroquinoline derivatives as candidates for cancer therapy (Hanashalshahaby et al., 2019).

Catalytic Applications

Research into catalytic applications of tetrahydroquinoline derivatives has led to the development of novel catalytic systems. These systems have been utilized in the hydrogenation of aromatic substrates, demonstrating the versatility and potential of tetrahydroquinoline derivatives in facilitating chemical transformations (Martinez-Espinar et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-cycloheptyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O2/c1-28-14-8-9-19-17-20(12-13-22(19)28)23(29-15-6-7-16-29)18-26-24(30)25(31)27-21-10-4-2-3-5-11-21/h12-13,17,21,23H,2-11,14-16,18H2,1H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLNSTLBLJSGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B2462922.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2462924.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2462927.png)

![4,7-Dimethyl-6-(3-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2462930.png)

![2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2462932.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2462936.png)

![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2462942.png)